molecular formula C13H15N3O2 B1419177 5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1154372-94-7

5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1419177
M. Wt: 245.28 g/mol
InChI Key: OGFQDTKKGMBXQU-UHFFFAOYSA-N
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Description

“5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy. Unfortunately, the specific molecular structure analysis for “5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid” is not available in the literature .


Chemical Reactions Analysis

The chemical reactions involving “5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid” are not explicitly mentioned in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and more. Unfortunately, the specific physical and chemical properties for “5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid” are not available in the literature .

Scientific Research Applications

Synthesis and Characterization

Researchers have utilized compounds structurally related to 5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid in various synthetic and characterization studies. For instance, the synthesis and characterization of 3-methyl-1H-1,2,4-triazole-5-amine derivatives were achieved through condensation reactions, showing the versatility of triazole compounds in synthesis processes. These compounds were further characterized by methods such as infrared and multinuclear NMR spectroscopy (Almeida et al., 2022).

Antibacterial Properties

Triazole derivatives, closely related to the compound , have been synthesized and assessed for their antibacterial properties. Methyl esters of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids, for example, were synthesized and their antibacterial properties evaluated, highlighting the potential biomedical applications of such compounds (Iradyan et al., 2014).

Molecular and Supramolecular Structure Studies

The molecular and supramolecular structures of compounds structurally similar to 5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid have been a subject of interest in scientific research. For instance, the synthesis and structural assessment of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2 were conducted to explore the intricate molecular and supramolecular structures of these compounds (Castiñeiras et al., 2018).

Polymorphism and Isostructurality Studies

The polymorphism and isostructurality of triazole derivatives have been explored to understand the different solid-state forms and their properties. Research on 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives revealed insights into molecular conformation and intermolecular interaction patterns (Mazur et al., 2017).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers. Unfortunately, the specific safety and hazards for “5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid” are not available in the literature .

Future Directions

The future directions for a compound refer to potential applications and research directions. Unfortunately, the specific future directions for “5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid” are not available in the literature .

properties

IUPAC Name

5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8(2)10-6-4-5-7-11(10)16-9(3)14-12(15-16)13(17)18/h4-8H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFQDTKKGMBXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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